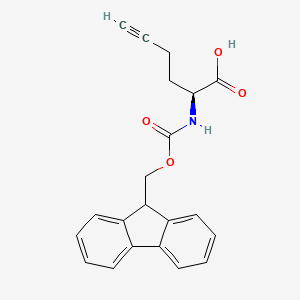

Fmoc-L-homopropargylglycine

Overview

Description

Fmoc-L-homopropargylglycine is a non-natural amino acid derivative that features an alkyne functional group. This compound is widely used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The presence of the alkyne group allows for further functionalization through click chemistry, making it a versatile building block in the synthesis of complex peptides and proteins .

Mechanism of Action

Target of Action

Fmoc-L-homopropargylglycine is primarily used as a building block in the synthesis of peptides . It is an amino acid analog bearing an alkyne side chain . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This process involves the introduction of an amino acid bearing an alkyne side chain . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

This compound is involved in the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling . This process involves Cu (OAc) 2 /pyridine and heating to 60 °C using microwaves . The resulting peptides can have various downstream effects depending on their specific sequences and structures.

Result of Action

The primary result of the action of this compound is the synthesis of peptides with an incorporated alkyne side chain . These peptides can then be used in further biochemical research, including the study of protein structure and function .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the efficiency of its incorporation into peptides can be affected by the conditions of the peptide synthesis process, such as the temperature and the presence of other reagents . Furthermore, the stability of the compound can be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

This property allows it to interact with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical, involving the formation of peptide bonds during the synthesis process .

Cellular Effects

While specific cellular effects of Fmoc-L-homopropargylglycine are not widely documented, it’s known that the compound plays a crucial role in the synthesis of cyclic peptides . These peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in peptide synthesis . It exerts its effects at the molecular level through its participation in the formation of peptide bonds . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used as a stable building block for peptide synthesis . Over time, it participates in the formation of peptide bonds, contributing to the synthesis of cyclic peptides . Information on the compound’s stability, degradation, and long-term effects on cellular function is not widely available.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis . Specific details about its interaction with transporters or binding proteins, or its effects on localization or accumulation, are not widely documented.

Subcellular Localization

Given its role in peptide synthesis, it is likely to be found in areas of the cell where protein synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-homopropargylglycine typically involves multiple steps to ensure high yield and purity. One optimized method includes the use of double Boc protection to enhance material throughput. The key step in the synthesis is the Seyferth-Gilbert homologation, which is carefully optimized to avoid racemization . The compound is then subjected to Fmoc protection, making it suitable for SPPS .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors for the Seyferth-Gilbert homologation and Fmoc protection steps, ensuring that the compound is produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-homopropargylglycine undergoes various chemical reactions, including:

Click Chemistry: The alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages.

Substitution Reactions: The alkyne group can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions

Copper (I) Catalysts: Used in click chemistry reactions.

Pyridine and Cu(OAc)2: Employed in Glaser coupling reactions.

Major Products

Triazole Derivatives: Formed through click chemistry.

Cyclic Peptides: Synthesized via Glaser coupling involving the alkyne group.

Scientific Research Applications

Chemistry

Fmoc-L-homopropargylglycine is extensively used in the synthesis of cyclic peptides and other complex molecules. Its alkyne group allows for versatile functionalization, making it a valuable tool in organic synthesis .

Biology

In biological research, this compound is used for metabolic labeling of proteins. It is incorporated into proteins in place of methionine, allowing for the study of protein synthesis and dynamics through click chemistry .

Medicine

The compound’s ability to form stable triazole linkages makes it useful in drug development, particularly in the design of peptide-based therapeutics .

Industry

This compound is used in the production of specialized peptides and proteins for various industrial applications, including biotechnology and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-propargylglycine: Another non-natural amino acid with an alkyne group, used similarly in SPPS and click chemistry.

Fmoc-L-azidoalanine: Contains an azide group, often used in conjunction with alkyne-containing compounds for click chemistry.

Uniqueness

Fmoc-L-homopropargylglycine is unique due to its extended alkyne side chain, which provides additional flexibility and reactivity compared to shorter alkyne-containing amino acids. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .

Biological Activity

Fmoc-L-homopropargylglycine (Fmoc-HPra) is a non-natural amino acid derivative characterized by the presence of an alkyne functional group. This compound is increasingly recognized for its utility in various biological applications, particularly in peptide synthesis and metabolic labeling of proteins. This article delves into the biological activity of Fmoc-HPra, its mechanisms of action, and its diverse applications in research and medicine.

Overview

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for further functionalization through click chemistry, making it a versatile tool for synthesizing complex peptides and proteins. The alkyne group facilitates the incorporation of this amino acid into peptide chains, enabling researchers to study protein dynamics and interactions.

Target and Mode of Action

The primary mode of action for Fmoc-HPra involves its incorporation into peptides during SPPS. Once integrated, the alkyne functionality can participate in bioorthogonal reactions, allowing for selective labeling and modification of peptides without interfering with their biological functions. This capability is crucial for studying protein-protein interactions and cellular processes.

Biochemical Pathways

Fmoc-HPra plays a significant role in the synthesis of cyclic peptides through alkyne-alkyne coupling reactions, such as Glaser coupling. These reactions are essential for creating complex molecular structures that can exhibit unique biological activities.

Metabolic Labeling

One of the key applications of Fmoc-HPra is in metabolic labeling of proteins. By substituting methionine with Fmoc-HPra in peptide sequences, researchers can track protein synthesis and dynamics using click chemistry techniques. This approach has been instrumental in understanding cellular mechanisms and protein interactions within living systems.

Drug Development

The ability of Fmoc-HPra to form stable triazole linkages enhances its utility in drug development, particularly for peptide-based therapeutics. The incorporation of this compound into drug design allows for improved targeting and efficacy while minimizing side effects. Its application extends to the development of specialized peptides for various therapeutic purposes.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-L-propargylglycine | Contains an alkyne group; used similarly in SPPS | Shorter alkyne chain; less reactive than Fmoc-HPra |

| Fmoc-L-azidoalanine | Contains an azide group; often paired with alkynes | Different reactivity profile; used in click chemistry |

| L-Homopropargylglycine | L-form amino acid with an alkyne group | Lacks Fmoc protection; less stable during synthesis |

Fmoc-HPra stands out due to its extended alkyne side chain, which provides additional flexibility and reactivity compared to other similar compounds. This feature makes it particularly valuable in the synthesis of cyclic peptides and complex molecular architectures.

Case Studies

- Protein Dynamics Study : In a study examining protein interactions within cells, researchers incorporated Fmoc-HPra into specific peptide sequences to observe changes in protein dynamics using click chemistry techniques. This approach allowed them to visualize real-time interactions without disrupting normal cellular functions .

- Therapeutic Peptide Development : A recent investigation focused on developing peptide-based therapeutics utilizing Fmoc-HPra as a building block. The study demonstrated that peptides synthesized with this compound exhibited enhanced stability and targeting capabilities, leading to improved therapeutic outcomes in preclinical models .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISRBJULQYVYGV-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101170451 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-21-0 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The paper details an efficient method for synthesizing large quantities of enantiopure (>98% ee) Fmoc-L-homopropargylglycine []. This is significant because this noncanonical amino acid is a valuable building block for peptides. Its alkyne group allows for further functionalization via copper-assisted alkyne-azide cycloaddition, opening possibilities for creating peptides with tailored properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.